Benzene, [(cyclohexylthio)methyl]-
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Overview
Description
Benzene, [(cyclohexylthio)methyl]- is an organic compound with the molecular formula C13H18S It is a derivative of benzene where a cyclohexylthio group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(cyclohexylthio)methyl]- typically involves the reaction of benzyl chloride with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for Benzene, [(cyclohexylthio)methyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(cyclohexylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [(cyclohexylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(cyclohexylthio)methyl]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, (methylthio)-: Similar structure but with a methylthio group instead of a cyclohexylthio group.
Toluene, (cyclohexylthio)-: Similar structure but with a toluene backbone instead of benzene.
Uniqueness
Benzene, [(cyclohexylthio)methyl]- is unique due to the presence of the cyclohexylthio group, which imparts different chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
19843-98-2 |
---|---|
Molecular Formula |
C13H18S |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
cyclohexylsulfanylmethylbenzene |
InChI |
InChI=1S/C13H18S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
VCOSQMBNAFUJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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